2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a methoxy-methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Introduction of the Benzylthio Group: The thiadiazole ring is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide moiety.
Methoxy-Methylphenyl Substitution: Finally, the methoxy-methylphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.
Substitution: The benzylthio and methoxy-methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary widely but often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and benzylthio group could play key roles in binding to molecular targets, while the methoxy-methylphenylacetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
The presence of the benzylthio group in 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Properties
CAS No. |
477333-39-4 |
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Molecular Formula |
C19H19N3O2S3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S3/c1-13-8-9-16(24-2)15(10-13)20-17(23)12-26-19-22-21-18(27-19)25-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
LFKGCVISUOUADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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